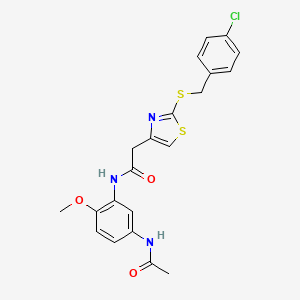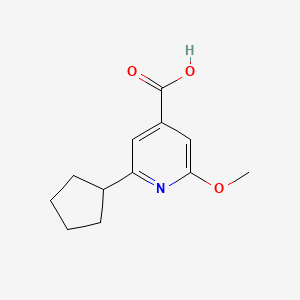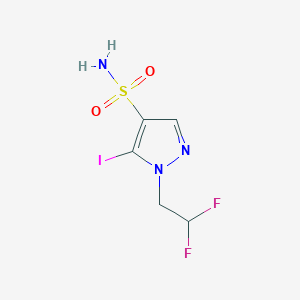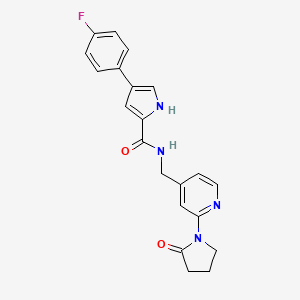
4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as seen in the creation of various carboxamide derivatives. For instance, the synthesis of a diphenylfluorene-based aromatic polyamide involved a nucleophilic fluorodisplacement followed by alkaline hydrolysis, resulting in a bis(ether-carboxylic acid) which was then polycondensed with aromatic diamines . Similarly, a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established through multi-step nucleophilic substitution reaction and ester hydrolysis . These methods demonstrate the complexity and precision required in organic synthesis to achieve the desired compounds.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their properties and potential applications. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was determined through X-ray diffraction and further analyzed using density functional theory (DFT) to confirm the conformation . The molecular structure of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide was also studied, revealing an envelope conformation of the pyrrolidine ring and the formation of infinite chains via hydrogen bonding . These analyses are essential for understanding how molecular conformations affect the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of carboxamide derivatives are often complex and require careful control of conditions. For example, the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions were used to obtain the imidazo[1,2-a]pyridine derivative . These reactions are critical for constructing the desired molecular frameworks and introducing functional groups that confer specific properties to the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are directly influenced by their molecular structures. The aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene exhibited high solubility in organic solvents and high glass transition temperatures, indicating their potential for creating flexible and tough films . The phenylpyrimidine-carboxamide derivatives showed excellent cytotoxicity activity against various cancer cell lines, highlighting their potential as c-Met inhibitors . These properties are crucial for the application of these compounds in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Potential in Met Kinase Inhibition
Research on similar compounds has shown potential in inhibiting the Met kinase superfamily, which is crucial for cancer therapy. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the importance of such compounds in developing cancer treatments. These compounds have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, underscoring their therapeutic potential (Schroeder et al., 2009).
Contributions to Material Science
Studies on diphenylfluorene-based aromatic polyamides derived from similar chemical structures indicate significant contributions to material science, particularly in developing new polymers with high thermal stability and solubility in organic solvents. These materials are promising for various applications, including the creation of transparent, flexible, and tough films, which could have implications in electronics, coatings, and other high-performance materials (Hsiao et al., 1999).
Advances in Pharmaceutical Design
The structural analysis and synthesis of related compounds have contributed to pharmaceutical design, particularly in developing inhibitors for specific receptors or enzymes involved in disease processes. For example, the synthesis of 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide as a potential anti-HIV agent showcases the role of similar structures in designing drugs to combat viral infections (Tamazyan et al., 2007).
Enhancing Polymer Properties
Research on novel polyimides containing pyridine has shown that compounds with similar structures can significantly enhance polymer properties, such as glass transition temperatures and thermal stability, making them suitable for advanced applications in the microelectronics industry (Wang et al., 2008).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-5-3-15(4-6-17)16-11-18(24-13-16)21(28)25-12-14-7-8-23-19(10-14)26-9-1-2-20(26)27/h3-8,10-11,13,24H,1-2,9,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLHLXNYLRGWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



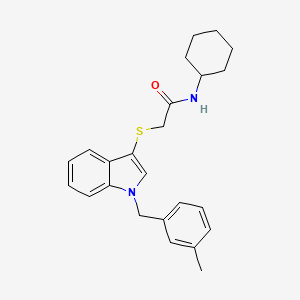
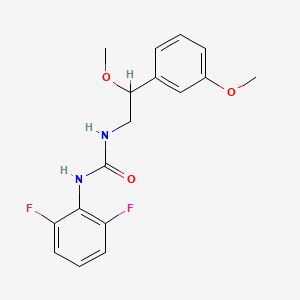
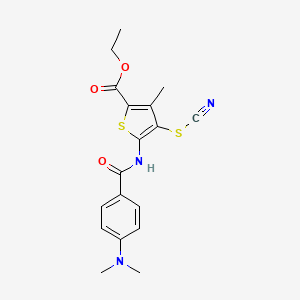


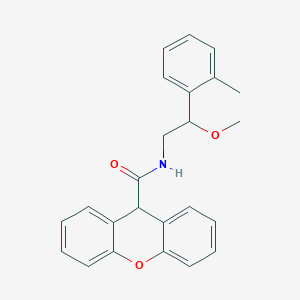
![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2524826.png)
![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)
